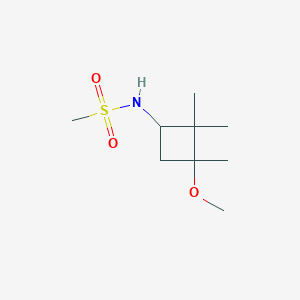

N-(3-methoxy-2,2,3-trimethylcyclobutyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methoxy-2,2,3-trimethylcyclobutyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as MTBSTFA, and its chemical formula is C10H19NO3S.

Mechanism of Action

MTBSTFA works by reacting with the functional groups of the analytes to form volatile derivatives that can be easily detected by GC-MS. It is a highly reactive reagent that can efficiently derivatize various compounds, including polar and nonpolar compounds.

Biochemical and Physiological Effects:

MTBSTFA is not intended for use in biological systems and is not known to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

MTBSTFA is a highly efficient derivatizing agent that can be used for a wide range of analytes. It is also stable and easy to handle, making it a popular choice for many analytical laboratories. However, its reactivity can also be a limitation as it may react with unwanted compounds, leading to false positives or negatives.

Future Directions

MTBSTFA has several potential future directions in scientific research. It can be used for the derivatization of various compounds, including those that are difficult to detect. It can also be used in combination with other reagents to enhance the sensitivity and selectivity of analytical methods. Further research is needed to explore its potential applications in various fields, including environmental monitoring, food analysis, and clinical diagnostics.

In conclusion, MTBSTFA is a valuable reagent in scientific research, particularly in analytical chemistry. Its efficient derivatization properties make it a popular choice for many laboratories, and its potential applications in various fields make it a promising area of research for the future.

Synthesis Methods

MTBSTFA can be synthesized through a multistep process involving several chemical reactions. The most commonly used method involves the reaction of 3-methoxy-2,2,3-trimethylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as chromatography to obtain MTBSTFA in a high yield.

Scientific Research Applications

MTBSTFA has been extensively studied for its application in various scientific fields, including analytical chemistry, biochemistry, and pharmaceuticals. It is commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and stability of various analytes. It has also been used for derivatization of amino acids, fatty acids, and steroids.

properties

IUPAC Name |

N-(3-methoxy-2,2,3-trimethylcyclobutyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c1-8(2)7(10-14(5,11)12)6-9(8,3)13-4/h7,10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZLPKPMRSXKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1(C)OC)NS(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)

![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)

![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)

![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)

![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)

![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)

![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)

![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)